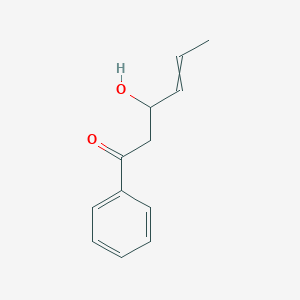
3-Hydroxy-1-phenylhex-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-phenylhex-4-en-1-one: is an organic compound characterized by a hydroxy group, a phenyl group, and a hexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-phenylhex-4-en-1-one typically involves the aldol condensation reaction between benzaldehyde and 3-hydroxyhexan-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hydroxy-1-phenylhex-4-en-1-one can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agents and conditions used.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylhex-4-en-1-one or phenylhexanoic acid.
Reduction: Formation of 3-hydroxy-1-phenylhexane or 1-phenylhexane.
Substitution: Formation of various substituted phenylhexenones.
Scientific Research Applications
Chemistry: 3-Hydroxy-1-phenylhex-4-en-1-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a model compound for studying the interactions of hydroxy and phenyl groups with biological targets.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, where it is investigated for its role in drug development. Its structural features make it a candidate for the design of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-phenylhex-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-Hydroxy-1-phenylbutan-1-one: Similar structure but with a shorter carbon chain.
3-Hydroxy-1-phenylpent-4-en-1-one: Similar structure but with a different carbon chain length.
3-Hydroxy-1-phenylhexan-1-one: Similar structure but without the double bond.
Uniqueness: 3-Hydroxy-1-phenylhex-4-en-1-one is unique due to its specific combination of a hydroxy group, a phenyl group, and a hexenone structure. This combination imparts distinct chemical reactivity and potential applications that are not shared by its similar compounds. The presence of the double bond in the hexenone structure also adds to its uniqueness, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
95728-96-4 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-hydroxy-1-phenylhex-4-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h2-8,11,13H,9H2,1H3 |
InChI Key |
RIMWQYGDSDOEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


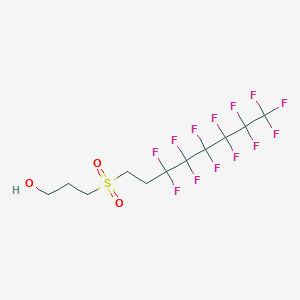
![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)
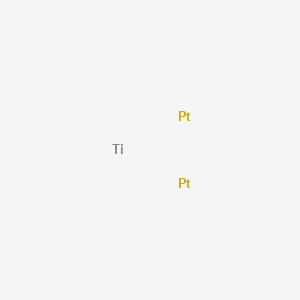
![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)

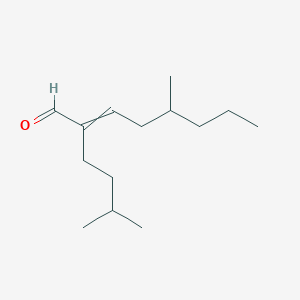
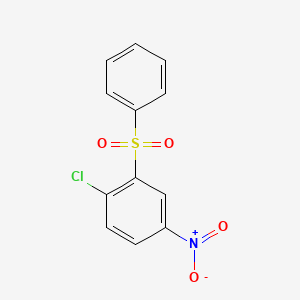
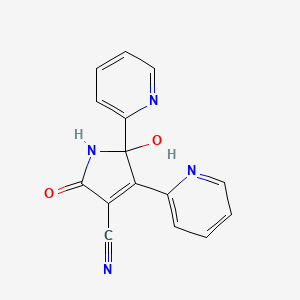
![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)


![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
